Computed Lipophilicity (XLogP3) of [4-Bromo-1-(trifluoromethyl)indol-6-yl]methanol vs. 4-Bromo-2-(trifluoromethyl)-1H-indole
The target compound exhibits a computed XLogP3 value of 2.9, reflecting moderate lipophilicity suitable for both oral bioavailability and blood-brain barrier penetration [1]. In contrast, the regioisomer 4-Bromo-2-(trifluoromethyl)-1H-indole (CAS 955978-75-3) has a predicted logP of approximately 3.95, which is >1 log unit higher [2]. This 1.05 logP unit difference translates to a roughly 11-fold difference in octanol-water partition coefficient, significantly impacting absorption and distribution profiles [3].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 2.9 |
| Comparator Or Baseline | 4-Bromo-2-(trifluoromethyl)-1H-indole: 3.95 (estimated) |
| Quantified Difference | Δ = +1.05 logP units (comparator more lipophilic) |
| Conditions | Computed XLogP3 values from PubChem and vendor data |
Why This Matters
Lower lipophilicity of the target compound reduces risk of high plasma protein binding and CYP450 inhibition, improving developability prospects.
- [1] PubChem Compound Summary for CID 138755830, Computed Descriptors. View Source
- [2] Molbase Product Page, 4-Bromo-6-(trifluoromethyl)-1H-indole, Predicted LogP. View Source
- [3] ChemDict Compound Page, CAS 2306278-30-6, XLogP3 Value. View Source
